
1,3-Bis(trimethylsilyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(trimethylsilyl)-2-fluorobenzene is an organosilicon compound that features a benzene ring substituted with two trimethylsilyl groups and one fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trimethylsilyl)-2-fluorobenzene typically involves the reaction of 1,3-dibromo-2-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
1,3-Dibromo-2-fluorobenzene+2(Trimethylsilyl chloride)→this compound+2(Sodium bromide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(trimethylsilyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the fluorine atom or modify the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as Grignard reagents or organolithium compounds. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products may include hydroxylated or carboxylated benzene derivatives.
Reduction Reactions: Products can include partially or fully reduced benzene rings.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(trimethylsilyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organosilicon compounds and fluorinated aromatic compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Wirkmechanismus
The mechanism of action of 1,3-Bis(trimethylsilyl)-2-fluorobenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the trimethylsilyl groups and the electron-withdrawing effect of the fluorine atom. This unique electronic environment facilitates various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(trimethylsilyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1,3-Difluorobenzene: Lacks the trimethylsilyl groups, leading to different electronic properties and reactivity.
1,3-Bis(trimethylsilyl)-4-fluorobenzene: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
Uniqueness
1,3-Bis(trimethylsilyl)-2-fluorobenzene is unique due to the combined presence of both trimethylsilyl groups and a fluorine atom on the benzene ring. This combination imparts distinct electronic properties, making it a valuable compound for various chemical transformations and applications in research and industry.
Eigenschaften
CAS-Nummer |
75186-43-5 |
|---|---|
Molekularformel |
C12H21FSi2 |
Molekulargewicht |
240.46 g/mol |
IUPAC-Name |
(2-fluoro-3-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H21FSi2/c1-14(2,3)10-8-7-9-11(12(10)13)15(4,5)6/h7-9H,1-6H3 |
InChI-Schlüssel |
HCKIFFBGPMDSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)[Si](C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


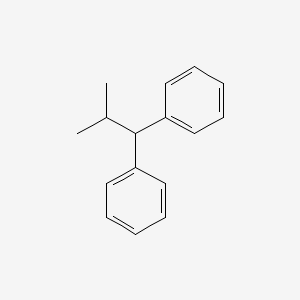
![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)
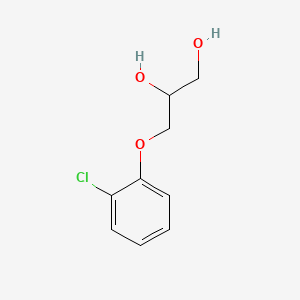

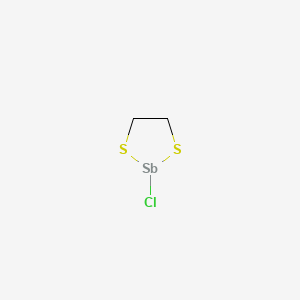
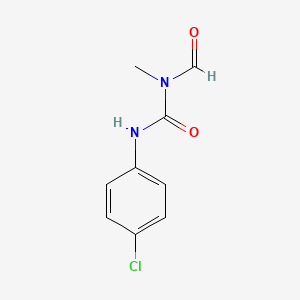
![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
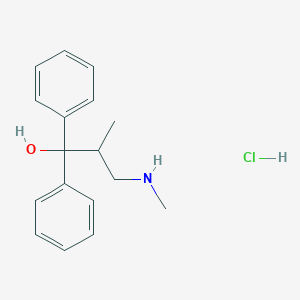
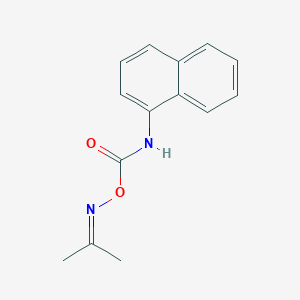
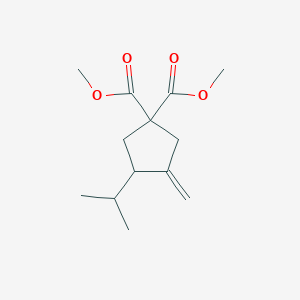

![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)

